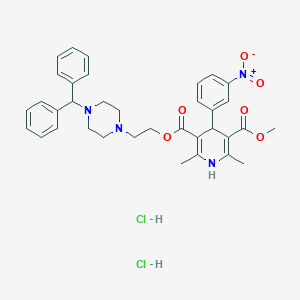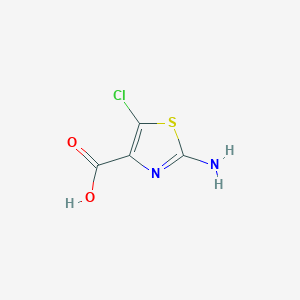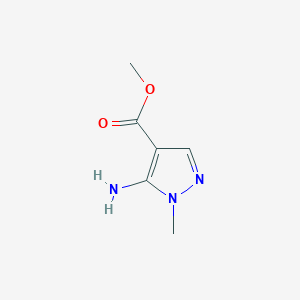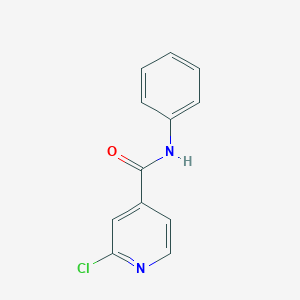![molecular formula C9H7BrN2O B190269 2-溴-1-(咪唑并[1,2-a]吡啶-3-基)乙酮 CAS No. 113559-18-5](/img/structure/B190269.png)
2-溴-1-(咪唑并[1,2-a]吡啶-3-基)乙酮
概览
描述
“2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds like “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科研应用
免疫调节活性:
- 来源于溴化1-(3-甲基噻唑并[3,2-a]苯并咪唑-2-基)乙酮的化合物,包括具有咪唑并[1,2-a]吡啶基团的化合物,显示出对巨噬细胞和T淋巴细胞的强效免疫抑制和免疫刺激作用,以及对LPS刺激下NO生成的抑制作用。其中一些化合物还对结肠癌、肝细胞癌和淋巴母细胞白血病细胞表现出细胞毒性(Abdel‐Aziz et al., 2011)。
癌症发生中的酶调节:
- 从2-溴-1-(5,6,7,8-四氢萘-2-基)-乙酮与咪唑并[1,2-a]吡啶反应中得到的衍生物被发现可以调节参与致癌物代谢的酶,显示出在抑制DNA损伤和清除活性氧化物种方面的潜力(Hamdy et al., 2010)。
结构分析:
- 研究分析了具有溴吡啶基取代基的咪唑并[1,2-a]吡啶化合物的结构细节,有助于更深入地理解分子相互作用和性质(Huang et al., 2010)。
抗菌活性:
- 由2-溴-1-(芳基)乙酮和咪唑并[1,2-a]吡啶参与的反应合成的曼尼希碱显示出对各种细菌和真菌菌株的抗菌活性,表明它们有潜在用作抗菌剂的可能性(Desai et al., 2012)。
合成方法:
- 研究集中于开发新的合成方法来制备3-溴咪唑并[1,2-a]吡啶,展示了这些化合物在有机合成中的实用性(Zhou et al., 2016)。
腐蚀抑制:
- 与2-溴-1-(咪唑并[1,2-a]吡啶-3-基)乙酮结构相关的咪唑并[4,5-b]吡啶衍生物被评估其抑制低碳钢腐蚀的能力,展示了它们在材料科学中的潜力(Saady et al., 2021)。
未来方向
Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on exploring the therapeutic potential of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” and similar compounds, as well as developing more efficient synthesis methods .
性质
IUPAC Name |
2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGDFNPKLHQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

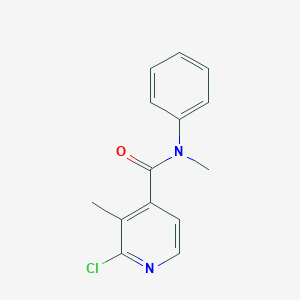
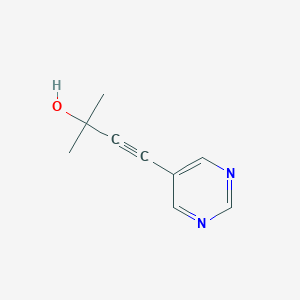
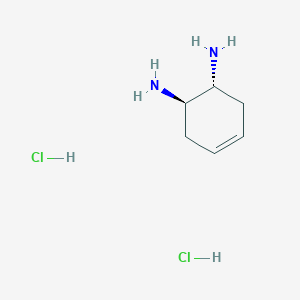
![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)
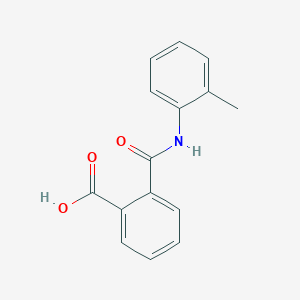
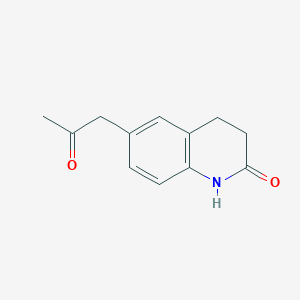
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)

